
(2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanol”, also known as DFP-18, is a novel organic compound that belongs to the class of fluoro-pyrazolidines. It has a molecular formula of C8H13F2NO and is used as an intermediate to prepare azacycloalkylalkyl heteroaryl ethers as cholinergic agonists .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 8 carbon atoms, 13 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen and oxygen atom each . The average mass is 177.192 Da and the monoisotopic mass is 177.096527 Da .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Hexahydro-1H-furo[3,4-c]pyran Derivatives : In a study by Reddy et al. (2012), a novel series of cis-fused 7a,3,6-trisubstituted hexahydro-1H-furo[3,4-c]pyran derivatives were synthesized using a method that may be applicable to the synthesis of related compounds like (2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanol (Reddy, Sreelatha, Kishore, Borkar, & Yadav, 2012).
Molecular Structure and Interactions : Research by Seshadri et al. (2004) on the pyrrolidine ring in similar compounds demonstrates the significance of intermolecular hydrogen bonds and their impact on molecular structure, which could be relevant for understanding the properties of this compound (Seshadri, Selvanayagam, Velmurugan, Ravikumar, Sureshbabu, & Raghunathan, 2004).
Pyrrolizine Derivatives Synthesis : McNab et al. (2010) describe the synthesis of pyrrolizine-1,3-dione derivatives, offering insights into the chemical behavior of pyrrolizine-based compounds, which can be extended to understand this compound (McNab, Montgomery, Parsons, & Tredgett, 2010).
Thermophysical Properties with Methanol : The study by Dávila et al. (2009) on thermophysical properties of lactams in methanol can provide insights into the behavior of this compound in similar environments (Dávila, Aparicio, & Alcalde, 2009).
Enantioselective Synthesis : Research by Munck et al. (2017) on enantioselective alkynylation of cyclic imines using prolinol derivatives highlights techniques that could be applicable to the synthesis or modification of this compound (Munck, Monleón, Vila, & Pedro, 2017).
Ligand Dehydrogenation in Ruthenium Trinitrogen Complexes : The work by Cabort et al. (2002) explores ligand dehydrogenation in ruthenium trinitrogen complexes using pyrrolidin-2-yl compounds, which could offer a perspective on the reactivity of similar compounds including this compound (Cabort, Therrien, Stoeckli-Evans, Bernauer, & Süss-Fink, 2002).
Propriétés
IUPAC Name |
(6,6-difluoro-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO/c9-8(10)4-7(6-12)2-1-3-11(7)5-8/h12H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFJGMRTAPNJLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(CN2C1)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

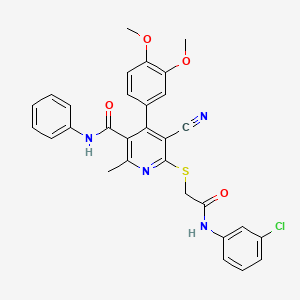

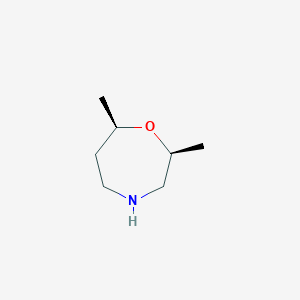
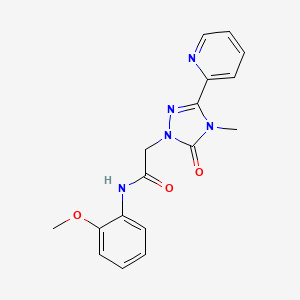
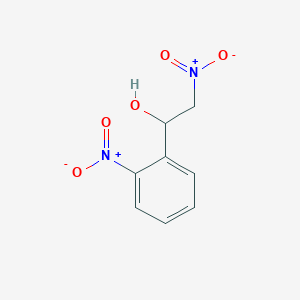
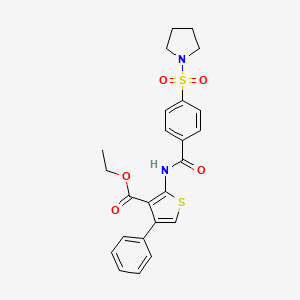

![6-(furan-2-ylmethyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3017954.png)


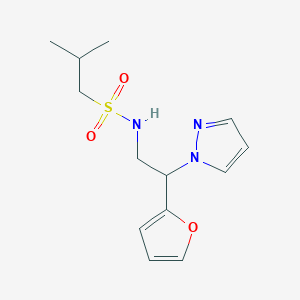
![2-(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenoxy)-N-(2-methoxyethyl)nicotinamide](/img/structure/B3017961.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(2,6-difluorophenyl)acetic acid](/img/structure/B3017962.png)
![4-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3017963.png)